An In-depth Technical Guide to 6-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of the physical and chemical properties of 6-chloro-1H-indole-3-carbaldehyde, its synthesis, and its potential applications in drug discovery, with a focus on its role as a precursor for novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-chloro-1H-indole-3-carbaldehyde is essential for its handling, characterization, and application in synthesis and biological assays.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | [2][3] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | Pale brown to pale yellow solid/powder | [4] |
| Melting Point | 210 °C | [5] |
| Boiling Point | 373.4 ± 22.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water. Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[6][7] | [4][6][7] |
| CAS Number | 703-82-2 | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-chloro-1H-indole-3-carbaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the indole ring and the aldehyde group. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key shifts:
-
δ 12.32 (1H, br): The broad singlet corresponds to the N-H proton of the indole ring.
-
δ 9.91-9.98 (1H, s): The singlet is characteristic of the aldehyde proton (-CHO).
-
δ 8.30 (1H, s): This singlet can be assigned to the proton at the C2 position of the indole ring.
-
δ 7.39-7.84 (3H, m): These signals in the aromatic region correspond to the protons on the benzene portion of the indole ring. For instance, a doublet observed around δ 7.63 (J = 8.5 Hz) is typical for one of the aromatic protons.[5]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and aldehyde group (around 2800-3100 cm⁻¹), the strong C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), and C-Cl stretching (in the fingerprint region).[11][12][13][14]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.[15]
Synthesis of 6-chloro-1H-indole-3-carbaldehyde
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17]
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack synthesis of 6-chloro-1H-indole-3-carbaldehyde.
Experimental Protocol (Adapted from Patent Literature)
The following protocol is based on a method described for the synthesis of 6-chloro-1H-indole-3-carbaldehyde[5].
-
Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Heat the reaction mixture to 90 °C and maintain for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid should precipitate.
-
Purification: Collect the solid by filtration and wash it with water. Dry the solid to obtain the crude 6-chloro-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system.
This one-pot synthesis method provides a high yield of the desired product[5].
Chemical Reactivity and Stability
The reactivity of 6-chloro-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group and the indole nucleus.
-
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives, respectively[6].
-
Indole Ring Reactivity: The indole ring is electron-rich and can undergo electrophilic substitution, although the C3 position is already functionalized. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents. It is a solid at room temperature and is expected to have good stability under standard laboratory conditions.
Applications in Drug Discovery and Development
The indole-3-carboxaldehyde scaffold is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1][18]. The 6-chloro substitution can enhance these activities or introduce new pharmacological profiles.
Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[19][20]. The indole nucleus is a key structural motif in many approved and investigational kinase inhibitors. 6-chloro-1H-indole-3-carbaldehyde serves as a versatile starting material for the synthesis of more complex indole derivatives that can target the ATP-binding site of various kinases[21][22]. The aldehyde group provides a convenient handle for elaboration into diverse heterocyclic systems known to interact with the hinge region of the kinase domain.
Caption: Workflow for developing kinase inhibitors from 6-chloro-1H-indole-3-carbaldehyde.
Anticancer Potential
Derivatives of indole-3-carboxaldehyde have demonstrated significant antiproliferative activity against various cancer cell lines[23][24]. The mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[25][26]. The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
Antiviral and Antimicrobial Applications
Indole derivatives have been investigated for their potential as antiviral and antimicrobial agents[18][27][28]. Some indole-based compounds have shown activity against a range of viruses by interfering with viral replication processes[27][28][29][30]. Furthermore, derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria[31].
Conclusion
6-chloro-1H-indole-3-carbaldehyde is a valuable building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatile reactivity of its functional groups allow for the generation of diverse libraries of indole-based compounds. The inherent biological activity of the indole scaffold, coupled with the modulating effect of the chloro substituent, makes this compound a promising starting point for the development of novel kinase inhibitors, as well as anticancer, antiviral, and antimicrobial agents. Further exploration of the biological activities of derivatives of 6-chloro-1H-indole-3-carbaldehyde is warranted to fully realize its therapeutic potential.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023). PubMed. Retrieved from [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). PubMed Central. Retrieved from [Link]
-
6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.). Retrieved from [Link]
-
6-Chloroindole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved from [Link]
-
13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
- Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5907–5912.
- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules, 29(24), 5678.
-
Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]
- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (2022). ACS Medicinal Chemistry Letters, 13(5), 748–756.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2021). Antimicrobial Agents and Chemotherapy, 65(8), e02349-20.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21–33.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. (2013). International Journal of Industrial Chemistry, 4(1), 23.
-
Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). ScienceDirect. Retrieved from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]
-
(PDF) 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. (2006). ResearchGate. Retrieved from [Link]
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42429–42440.
-
1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Indole as an emerging scaffold in anticancer drug design. (2021). ResearchGate. Retrieved from [Link]
-
Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783–790.
-
1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Chloroindole-3-carboxaldehyde CAS#: 703-82-2 [amp.chemicalbook.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. rsc.org [rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Chloroindole [webbook.nist.gov]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
